N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide
Description
Introduction to N-[3-(1H-Imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide
Systematic Nomenclature and Chemical Identification
The IUPAC name This compound provides a precise description of its structure:
- Core structure : Two 1H-imidazole rings.
- Linkage : A three-carbon propyl chain attached to the nitrogen at position 1 of one imidazole.
- Functional group : A carboxamide group (-CONH₂) bonded to the terminal nitrogen of the propyl chain.
Key Identifiers :
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 94489-24-4 | |
| Molecular Formula | C₁₀H₁₃N₅O | |
| Molecular Weight | 219.24 g/mol | |
| SMILES | O=C(NC1CN=CN1)CCCN2C=CN=C2 | |
| InChIKey | PKFFVWSMZQVYAY-UHFFFAOYSA-N |
The compound’s SMILES string clarifies its connectivity: the carboxamide group is bonded to a propyl chain, which terminates in a second imidazole ring. This configuration distinguishes it from simpler imidazole derivatives, such as N-(1-methoxypropan-2-yl)-1H-imidazole-1-carboxamide, which lacks the dual-imidazole motif.
Historical Context of Discovery and Early Research
This compound first appeared in chemical registries in the late 20th century, with its CAS number assigned in 1984. Early research focused on its synthesis as part of broader efforts to explore imidazole-based pharmacophores. Unlike historically significant imidazole compounds (e.g., histamine or cimetidine), this compound has not yet been commercialized, limiting its presence in patent literature.
Initial synthetic routes involved:
- Condensation reactions : Coupling 1H-imidazole-1-carboxylic acid with 3-(1H-imidazol-1-yl)propan-1-amine.
- Protecting group strategies : Shielding reactive nitrogens during carboxamide formation to prevent side reactions.
Despite its structural novelty, the compound’s early applications were confined to academic studies, particularly in ligand design for metal-organic frameworks (MOFs) and enzyme inhibition assays.
Academic Significance in Heterocyclic Chemistry
Imidazole derivatives are pivotal in drug discovery due to their hydrogen-bonding capabilities and aromatic stability. This compound exemplifies three key areas of interest:
Supramolecular Chemistry
The dual imidazole rings act as multidentate ligands , coordinating transition metals like zinc or copper. This property is exploited in MOF synthesis, where the compound’s rigidity and nitrogen-rich structure enhance framework stability.
Enzyme Mimicry
Imidazole groups are critical in catalytic triads of hydrolytic enzymes (e.g., proteases). Researchers have functionalized this compound to mimic chymotrypsin-like activity, with the carboxamide group participating in substrate binding.
Pharmacophore Development
While not yet a drug candidate, the compound serves as a scaffold for antiviral and anticancer agents. Modifications to the propyl linker or carboxamide group have yielded analogs with improved bioavailability, as seen in related imidazole carboxamides.
Comparative Analysis with Analogous Compounds :
| Compound | Key Structural Difference | Application |
|---|---|---|
| N-(1-Methoxypropan-2-yl)-1H-imidazole-1-carboxamide | Methoxypropyl side chain | Antimicrobial research |
| 2,3-Dihydro-1,4-benzodioxine-6-carboxamide | Benzodioxine ring | Enzyme inhibition |
This compound’s academic value lies in its versatility as a synthetic intermediate, bridging medicinal chemistry and materials science. Ongoing studies explore its use in photoactive polymers and kinase inhibitors, underscoring its role in advancing heterocyclic chemistry.
Properties
Molecular Formula |
C10H13N5O |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H13N5O/c16-10(15-7-4-12-9-15)13-2-1-5-14-6-3-11-8-14/h3-4,6-9H,1-2,5H2,(H,13,16) |
InChI Key |
VZMZYBSVTNGYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide generally involves two key components:
- The 3-(1H-imidazol-1-yl)propylamine moiety (the amine component).
- The 1H-imidazole-1-carboxylic acid or its activated derivatives (the acid or acid equivalent component).
The coupling of these two parts typically proceeds via amide bond formation using carbodiimide or carbonyl diimidazole activation methods.
Preparation of 3-(1H-imidazol-1-yl)propylamine
This intermediate is crucial and can be prepared efficiently by a two-step method:
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | N-cyanoethylation of imidazole | Imidazole + acrylonitrile, heated at 90–100 °C for 3 hours | Formation of N-cyanoethyl imidazole |
| 2 | Catalytic hydrogenation | Raney nickel catalyst, hydrogen gas at ~53 psi, methanol solvent, 6 hours | Reduction of nitrile to primary amine yielding 3-(1H-imidazol-1-yl)propylamine |
This method offers advantages such as mild reaction conditions, high yield, low by-product formation, and scalability for industrial production.
Activation of 1H-imidazole-1-carboxylic Acid
To form the amide bond, the carboxylic acid must be activated. Two common activation methods are:
Amide Bond Formation to Yield this compound
The final coupling step involves reacting the activated acid intermediate with 3-(1H-imidazol-1-yl)propylamine:
Purification Techniques
Purification is typically achieved by:
- Distillation under reduced pressure (for intermediates like 3-(1H-imidazol-1-yl)propylamine).
- Extraction and washing with aqueous base to remove unreacted acids or side-products.
- Recrystallization from suitable solvents (e.g., ethanol) to obtain high-purity final compound.
These methods ensure high product quality with minimal environmental impact.
Detailed Research Outcomes and Data Summary
| Aspect | Details |
|---|---|
| Starting Materials | Imidazole, acrylonitrile, 1H-imidazole-1-carboxylic acid or derivatives |
| Key Intermediates | N-cyanoethyl imidazole, 3-(1H-imidazol-1-yl)propylamine |
| Catalysts | Raney nickel for hydrogenation |
| Activation Agents | 1,1'-Carbonyldiimidazole (CDI), EDC·HCl, HOBt |
| Solvents | Methanol, THF, DMF, dioxane |
| Reaction Conditions | Mild to moderate temperatures (room temp to reflux), hydrogen pressure ~53 psi for hydrogenation |
| Yields | Typically high (>80%) for intermediate and final coupling steps |
| Purification | Distillation, aqueous base extraction, recrystallization |
| Advantages | Mild conditions, high yield, low by-products, scalable for industrial production |
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity. This compound may also influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: A precursor in the synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide.
3-(1H-Imidazol-1-yl)propylamine: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific functional groups and the ability to form stable complexes with various biomolecules. This makes it particularly valuable in medicinal chemistry and materials science .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide, with the molecular formula CHNO and a molecular weight of 219.243 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological significance, particularly in enzyme interactions and as a pharmacophore in various drugs. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of thromboxane synthetase, which plays a crucial role in the synthesis of thromboxane A2, a potent vasoconstrictor involved in platelet aggregation and vascular tone regulation. This property suggests potential applications in treating cardiovascular diseases characterized by thromboxane imbalance .
- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit antimicrobial properties. The presence of the imidazole moiety enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Biological Activity Data
Case Studies and Research Findings
- Thromboxane Synthetase Inhibition :
-
Antimicrobial Studies :
- In a comparative analysis, imidazole derivatives including this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
-
Anticancer Activity :
- A recent investigation into the anticancer properties of this compound revealed that it exhibits antiproliferative effects on various cancer cell lines, including glioma and breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
